

2-Bromo-3-methylbenzamide molecular weight

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Compound of Interest

Compound Name: **2-Bromo-3-methylbenzamide**

Cat. No.: **B1358042**

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An In-Depth Technical Guide to **2-Bromo-3-methylbenzamide** for Researchers and Drug Development Professionals

Introduction

2-Bromo-3-methylbenzamide is a substituted aromatic amide that serves as a valuable building block in synthetic and medicinal chemistry. Its molecular structure, featuring a bromine atom and a methyl group on the benzamide scaffold, offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications in drug discovery, and essential safety information.

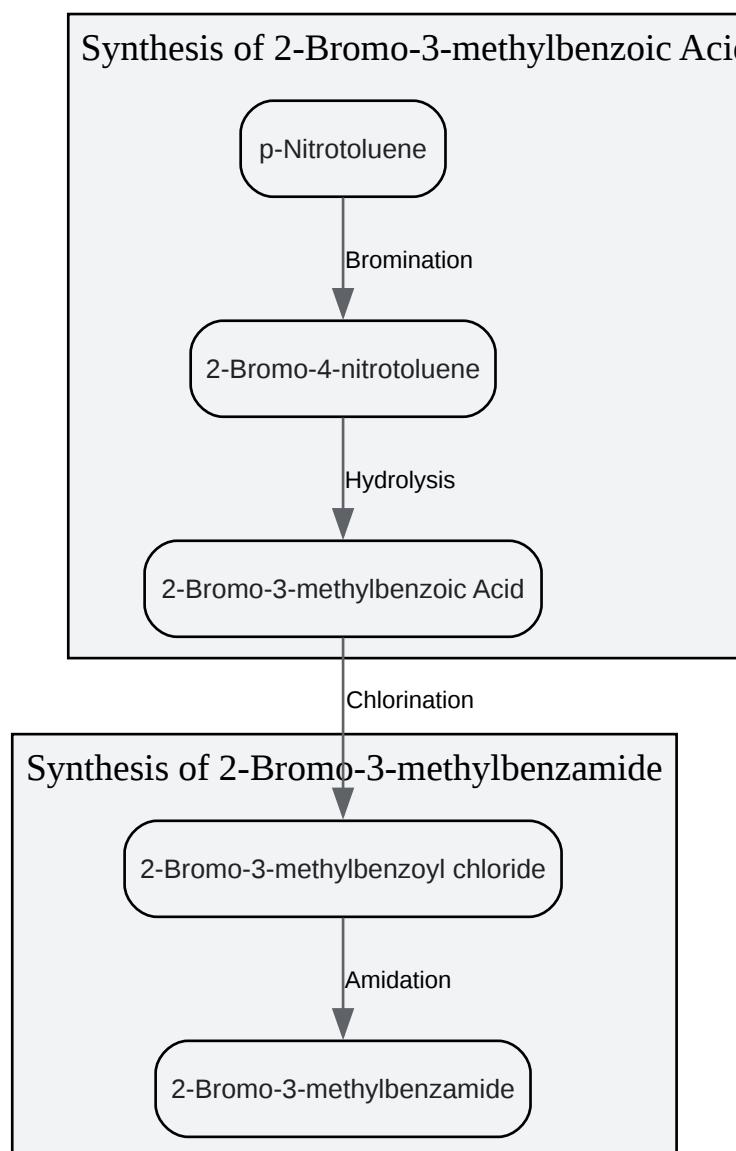
Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Bromo-3-methylbenzamide** is fundamental for its application in research and development. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO	[1] [2]
Molecular Weight	214.06 g/mol	[1] [2]
IUPAC Name	2-bromo-3-methylbenzamide	[1]
CAS Number	101421-85-6	[2] [3]
Synonyms	2-Bromo-3-methyl-benzamide, m-Toluamide, 2-bromo-	[1]
Canonical SMILES	CC1=C(C(=CC=C1)C(=O)N)Br	[1]
InChI Key	FXNLPFZVSBNLC- UHFFFAOYSA-N	[1]

Synthesis of 2-Bromo-3-methylbenzamide

The synthesis of **2-Bromo-3-methylbenzamide** is typically achieved from its corresponding carboxylic acid precursor, 2-bromo-3-methylbenzoic acid. The overall synthetic workflow is depicted below.



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Caption: Synthetic workflow for **2-Bromo-3-methylbenzamide**.

Part 1: Synthesis of 2-Bromo-3-methylbenzoic Acid

A common route to the precursor 2-bromo-3-methylbenzoic acid starts from p-nitrotoluene.^[4]

Experimental Protocol:

- **Bromination of p-Nitrotoluene:** In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, place p-nitrotoluene and iron powder. Heat the mixture to 75-80°C and

add bromine dropwise over 30 minutes. Maintain the temperature and stirring for an additional 1.5 hours after the addition is complete.[4]

- **Work-up and Purification:** Pour the reaction mixture into an ice-cold sodium hydroxide solution. The resulting solid is then washed with acetic acid and sodium hydroxide solutions to yield 2-bromo-4-nitrotoluene.[4]
- **Hydrolysis to 2-Bromo-3-methylbenzoic Acid:** The 2-bromo-4-nitrotoluene is then refluxed with potassium cyanide in aqueous 2-ethoxyethanol for 16 hours. Acidification of the reaction mixture with concentrated hydrochloric acid yields the crude 2-bromo-3-methylbenzoic acid, which can be purified by recrystallization from petroleum ether.[4]

Part 2: Synthesis of 2-Bromo-3-methylbenzamide

The conversion of 2-bromo-3-methylbenzoic acid to **2-Bromo-3-methylbenzamide** involves the formation of an acid chloride intermediate followed by amidation.[5][6]

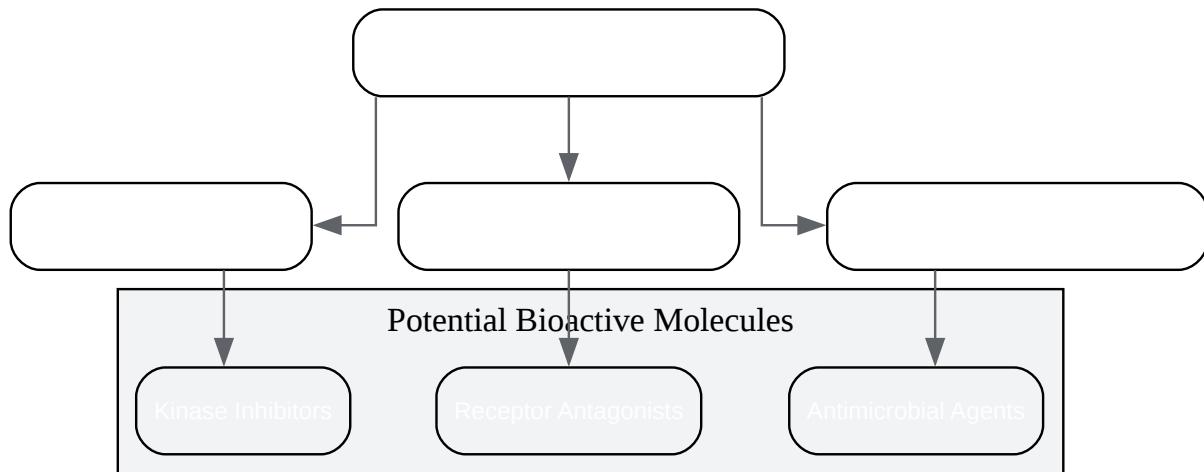
Experimental Protocol:

- **Formation of the Acid Chloride:** In a round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-methylbenzoic acid. Carefully add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution has ceased.[6]
- **Amidation:** In a separate flask, prepare a solution of ammonium hydroxide in water. Cool this solution in an ice bath. Slowly add the previously prepared 2-bromo-3-methylbenzoyl chloride solution to the stirred ammonium hydroxide solution.[5]
- **Reaction and Isolation:** Allow the reaction to stir vigorously at room temperature for 1-2 hours. The crude **2-Bromo-3-methylbenzamide** can then be isolated by filtration and purified by recrystallization from a suitable solvent system like ethanol/water.[6]

Applications in Research and Drug Development

Halogenated aromatic amides, such as **2-Bromo-3-methylbenzamide**, are pivotal starting materials in the synthesis of complex bioactive molecules.[7] The strategic placement of the

bromine atom allows for a diverse range of chemical modifications, particularly through cross-coupling reactions.^[7]



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Caption: 2-Bromo-3-methylbenzamide as a versatile scaffold in drug discovery.

Potential as a Pharmaceutical Intermediate

While specific applications of **2-Bromo-3-methylbenzamide** are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds.

- Kinase Inhibitors: The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.^[7] For instance, derivatives of 3-bromobenzamide have been explored for their potential to inhibit the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia.^[7]
- Androgen Receptor Antagonists: Substituted bromobenzamides are crucial intermediates in the synthesis of advanced therapeutic agents. For example, 4-Bromo-2-fluoro-N-methylbenzamide is a key building block for Enzalutamide, a drug used in the treatment of prostate cancer.^[8]
- Antimicrobial and Fungicidal Agents: The benzamide structure is also found in compounds with antimicrobial and fungicidal properties. 3-Bromobenzamide serves as a starting point for

novel derivatives with potential applications in agriculture and medicine.[\[7\]](#)

Given these examples, **2-Bromo-3-methylbenzamide** represents a promising starting material for the development of novel therapeutics through structural modification.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom in **2-Bromo-3-methylbenzamide** is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

General Protocol:

- Reaction Setup: In a reaction vessel, combine **2-Bromo-3-methylbenzamide**, a boronic acid or ester, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3 or Cs_2CO_3).
- Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-Bromo-3-methylbenzamide**.

- Hazard Classification: While specific toxicity data for **2-Bromo-3-methylbenzamide** is limited, related compounds are classified as harmful if swallowed.[\[9\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
- Handling: Ensure adequate ventilation and avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing.[9]
- Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents, acids, bases, and reducing agents.[9]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, rinse mouth with water and seek medical attention.[9]

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